molecular formula C22H26O10 B190623 Asebotin CAS No. 11075-15-3

Asebotin

Cat. No. B190623
CAS RN: 11075-15-3
M. Wt: 450.4 g/mol
InChI Key: PQCIBORQLVRFMR-OCVXTVMPSA-N
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Description

Asebotin is a natural phenolic compound . It is a type of compound called Chalcones . It is extracted from the leaves of Pieris japonica . Asebotin shows anti-influenza A virus activity and possesses potent antiviral activity (100% inhibition at the concentration of 1 ug /mL) against highly pathogenic avian influenza strain H5N1 . It can also inhibit the proliferation of murine B cells .


Molecular Structure Analysis

The molecular formula of Asebotin is C22H26O10 . The compound is a powder in appearance . The chemical name is 1- [2-hydroxy-4-methoxy-6- [ (2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyphenyl]-3- (4-hydroxyphenyl)propan-1-one .


Physical And Chemical Properties Analysis

Asebotin is a powder in appearance . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight is 450.44 .

Scientific Research Applications

1. Anti-Inflammatory and Immunomodulatory Effects

Asebotin, a compound found in various plants, exhibits significant biological activities. For instance, it has been identified to possess anti-influenza A virus activity, indicating potential as an antiviral agent. A study by Mohammed et al. (2014) demonstrated that asebotin effectively inhibited influenza A virus, showcasing its potential in antiviral therapies. Additionally, Yao et al. (2005) found that asebotin and related compounds from Pieris japonica leaves inhibited the proliferation of murine B and T cells, suggesting immunomodulatory properties.

2. Potential in Treating Neurological Disorders

In the context of neuroprotection and treatment of neurological disorders, research on asebotin has shown promising results. Hamdy et al. (2012) isolated asebotin from Thalassodendron ciliatum and evaluated its cytotoxic activities against various human cancer cell lines, along with its antiviral and antioxidant activities. These findings indicate a potential role of asebotin in neuroprotection and as a therapeutic agent for neurological diseases.

properties

IUPAC Name

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O10/c1-30-13-8-15(26)18(14(25)7-4-11-2-5-12(24)6-3-11)16(9-13)31-22-21(29)20(28)19(27)17(10-23)32-22/h2-3,5-6,8-9,17,19-24,26-29H,4,7,10H2,1H3/t17-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCIBORQLVRFMR-MIUGBVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11190157

CAS RN

11075-15-3
Record name Asebotin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7RG6SKW9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
M Aritomi, T Kawasaki - Chemical and Pharmaceutical Bulletin, 1974 - jstage.jst.go.jp
Besides luteolin 4'-D-glucoside (I) and luteolin (II), a chalcone glycoside (III), C 22 H 24 O 10· 1 1/2 H 2 O, mp 199-200,[α] 30 D-85.2 (methanol), ultraviolet spectrum (UV) λ EtOH max …
Number of citations: 22 www.jstage.jst.go.jp
GM Yao, Y Ding, JP Zuo, HB Wang… - Journal of natural …, 2005 - ACS Publications
… 3‘,5‘-di-O-β-d-glucopyranoside (8), and pierotins A (9) and B (10), along with four known dihydrochalcones, phloretin (1), phlorizin (2), asebogenin (3), and asebotin (4), were isolated …
Number of citations: 41 pubs.acs.org
AE Nkengfack, FR Van Heerden, V Fuendjiep… - Fitoterapia, 2001 - Elsevier
Asebotin, a dihydrochalcone glucoside from Guibourtia tessmannii - ScienceDirect … Asebotin (1), a dihydrochalcone glucoside, was isolated from the stem bark of Guibourtia …
Number of citations: 14 www.sciencedirect.com
K Tamura - Bulletin of the Chemical Society of Japan, 1936 - journal.csj.jp
The position of glucose was confirmed by methylation of asebotin. When asebotin was methylated with methyl iodide and potassium carbonate in dry acetone, a colourless transparent …
Number of citations: 3 www.journal.csj.jp
TJ Mabry, M Sakakibara, B King - Phytochemistry, 1975 - Elsevier
In the course of a biochemical systematic inves- Bohm Cl] noted that there are only 13 naturally tigation of Rhododendron(Ericaceae), we isolated occurring dihydrochalcones including …
Number of citations: 16 www.sciencedirect.com
MMD Mohammed, AHA Hamdy, NM El-Fiky… - Natural product …, 2014 - Taylor & Francis
… Furthermore, five known phenolics were isolated and identified as asebotin, … asebotin was evaluated, and the obtained results revealed that the inhibition dose concentration of asebotin …
Number of citations: 35 www.tandfonline.com
JUNI HASE, K KOBASHI… - Chemical and …, 1973 - jstage.jst.go.jp
… inhibitory powers of phlorizin, asebotin, coreopsin, naringin— … inhibitory power between phlorizin and asebotin which is 4’—… Acetyl or methyl derivatives of asebotin and of asebogenin …
Number of citations: 11 www.jstage.jst.go.jp
T Terai, M Katai, H Meguri - Yakugaku zasshi: Journal of …, 1972 - pubmed.ncbi.nlm.nih.gov
[Studies on the thin-layer chromatography of asebotin and phlorizin in Pieris japonica D. Don and inconsistency of their occurrence] [Studies on the thin-layer chromatography of …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
T Terai, M Katai, H Meguri - … Journal of the Pharmaceutical Society of …, 1973 - europepmc.org
[Derivations from asebotin to sakuranetin and from phlorizin to naringenin]. - Abstract - Europe PMC … [Derivations from asebotin to sakuranetin and from phlorizin to naringenin]. …
Number of citations: 1 europepmc.org
AHA Hamdy, WSA Mettwally, MAE Fotouh… - … für Naturforschung C, 2012 - degruyter.com
Five flavonoids (rutin, asebotin, 3-hydroxyasebotin, quercetin-3-O-β-D-xylopyranoside, and a racemic mixture of catechin) and caffeic acid were isolated and identified for the first time …
Number of citations: 37 www.degruyter.com

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